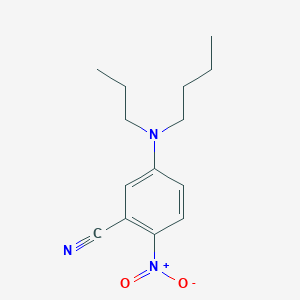
Benzonitrile, 5-(butylpropylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-(butylpropylamino)-2-nitro- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a butylpropylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(butylpropylamino)-2-nitro- can be achieved through several methods. One common approach involves the nitration of benzonitrile followed by the introduction of the butylpropylamino group. The nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
The subsequent introduction of the butylpropylamino group can be achieved through nucleophilic substitution reactions. For example, the nitrobenzonitrile can be reacted with butylpropylamine in the presence of a suitable base, such as sodium hydroxide, under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 5-(butylpropylamino)-2-nitro- typically involves large-scale nitration and amination processes. The nitration step is carefully controlled to ensure high yields and selectivity, while the amination step may utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-(butylpropylamino)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Substitution: Halogenating agents (e.g., chlorine gas), sulfuric acid, elevated temperatures.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Major Products
Reduction: 5-(butylpropylamino)-2-aminobenzonitrile.
Substitution: Halogenated or sulfonated derivatives of benzonitrile.
Hydrolysis: 5-(butylpropylamino)-2-nitrobenzoic acid or 5-(butylpropylamino)-2-nitrobenzamide.
Scientific Research Applications
Benzonitrile, 5-(butylpropylamino)-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 5-(butylpropylamino)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The butylpropylamino group can enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 5-(methylamino)-2-nitro-: Similar structure but with a methylamino group instead of a butylpropylamino group.
Benzonitrile, 5-(ethylamino)-2-nitro-: Similar structure but with an ethylamino group instead of a butylpropylamino group.
Benzonitrile, 5-(propylamino)-2-nitro-: Similar structure but with a propylamino group instead of a butylpropylamino group.
Uniqueness
Benzonitrile, 5-(butylpropylamino)-2-nitro- is unique due to the presence of the butylpropylamino group, which can impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
821776-59-4 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-[butyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-9-16(8-4-2)13-6-7-14(17(18)19)12(10-13)11-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
JONYVHOOQCIJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















